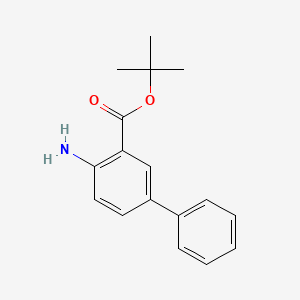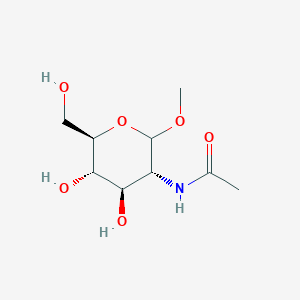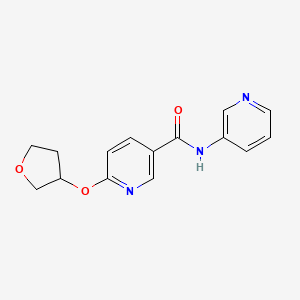![molecular formula C15H13N5OS3 B2614411 1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea CAS No. 1209677-54-2](/img/structure/B2614411.png)
1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a complex organic compound featuring a unique structure that integrates thiophene, thiazole, and triazole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core:
Attachment of the Urea Moiety:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the urea or thiazole functionalities.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products may include amines or alcohols, depending on the target functional group.
- Substitution products vary based on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structure, which may interact with biological targets.
- Investigated for antimicrobial and anticancer properties.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which 1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea exerts its effects depends on its application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and triazole rings are known to bind to metal ions, which can be crucial in enzyme inhibition.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors.
相似化合物的比较
1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amine: Similar structure but with an amine group instead of a urea group.
2-(Thiophen-2-yl)-4,5-dihydrothiazolo[3,2-b][1,2,4]triazole: Lacks the ethyl linker and urea functionality.
Uniqueness:
- The presence of both thiophene and thiazolo[3,2-b][1,2,4]triazole moieties in a single molecule provides a unique combination of electronic properties.
- The urea functionality adds to its versatility in forming hydrogen bonds, enhancing its potential as a drug candidate or material component.
属性
IUPAC Name |
1-thiophen-2-yl-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS3/c21-14(17-12-4-2-8-23-12)16-6-5-10-9-24-15-18-13(19-20(10)15)11-3-1-7-22-11/h1-4,7-9H,5-6H2,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPRRFDRJFCNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2614332.png)

![3,5-dimethoxy-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2614335.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2614340.png)

![1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2614342.png)
![(E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2614344.png)
![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2614345.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride](/img/structure/B2614346.png)


![5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614351.png)
